Methyl 2-(N-benzylformamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

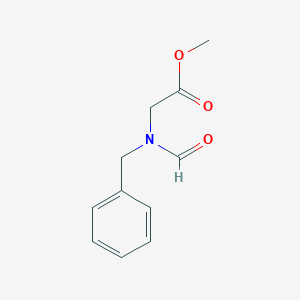

Methyl 2-(N-benzylformamido)acetate is an organic compound with the molecular formula C11H13NO3 It is a derivative of glycine, where the amino group is substituted with a benzylformamido group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(N-benzylformamido)acetate can be synthesized through the reaction of glycine methyl ester hydrochloride with benzylformamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-benzylformamido)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formamido group to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Benzylformamidoacetic acid.

Reduction: Methyl 2-(N-benzylamino)acetate.

Substitution: Benzylformamidoacetic acid and other substituted derivatives.

Scientific Research Applications

Methyl 2-(N-benzylformamido)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(N-benzylformamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylformamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(N-benzylamino)acetate: Similar structure but with an amino group instead of a formamido group.

Benzylformamidoacetic acid: The carboxylic acid derivative of Methyl 2-(N-benzylformamido)acetate.

N-Benzylformamide: Lacks the ester and glycine components.

Uniqueness

This compound is unique due to its combination of a benzylformamido group and an esterified glycine moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research.

Biological Activity

Methyl 2-(N-benzylformamido)acetate, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic uses based on a review of diverse scientific literature.

Chemical Structure and Synthesis

This compound is characterized by its amide functional group and an ester moiety. The synthesis typically involves the reaction of methyl 2-aminoacetate with benzylformamide, often facilitated by coupling agents or under specific conditions to enhance yield and purity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research has demonstrated that derivatives of benzylformamides exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown effectiveness in scavenging free radicals and reducing oxidative stress markers in vitro. A study reported that the presence of specific substituents on the benzyl ring can enhance antioxidant activity, potentially making this compound a candidate for further exploration in oxidative stress-related disorders .

2. Anti-inflammatory Effects

In vitro studies have indicated that this compound and its analogs possess anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the amide group can significantly influence anti-inflammatory efficacy .

3. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that this compound exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Study 1: Antioxidant Evaluation

A comparative study was conducted where this compound was tested alongside known antioxidants using DPPH and ABTS assays. The results indicated that while the compound displayed lower activity than Trolox (a standard antioxidant), it still showed significant scavenging ability, particularly after prolonged exposure .

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked reduction in TNF-alpha and IL-6 levels. This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .

Data Tables

Properties

IUPAC Name |

methyl 2-[benzyl(formyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)8-12(9-13)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQYVKYSUKKXOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC1=CC=CC=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455045 |

Source

|

| Record name | Methyl 2-(N-benzylformamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123017-47-0 |

Source

|

| Record name | Methyl 2-(N-benzylformamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.